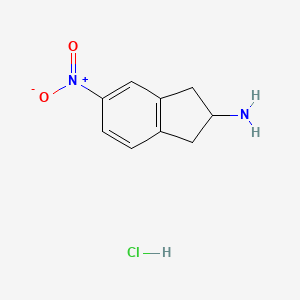

5-nitro-2,3-dihydro-1H-inden-2-amine hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

5-nitro-2,3-dihydro-1H-inden-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2.ClH/c10-8-3-6-1-2-9(11(12)13)5-7(6)4-8;/h1-2,5,8H,3-4,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFGLVSGGGJOMQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=C1C=CC(=C2)[N+](=O)[O-])N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60624701 | |

| Record name | 5-Nitro-2,3-dihydro-1H-inden-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73536-87-5 | |

| Record name | 5-Nitro-2,3-dihydro-1H-inden-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Nitro-indan-2-ylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Nitration of Indene Precursors

The first step involves the nitration of an indene derivative to introduce the nitro group at the desired position. This is generally achieved using a mixture of concentrated nitric acid and sulfuric acid, which facilitates the electrophilic substitution reaction.

- Reactants: Indene or substituted indene

- Reagents: Concentrated nitric acid and sulfuric acid

- Temperature: Typically maintained below 0 °C to control the reaction rate

Reduction to Amine

Following nitration, the nitro group is reduced to an amine group. This step can be performed using various reducing agents such as iron powder or catalytic hydrogenation.

- Reactants: Nitro-indene derivative

- Reagents: Iron powder or hydrogen gas with a catalyst (e.g., palladium on carbon)

- Solvent: Alcohols (e.g., ethanol) or water

- Temperature: Ambient to slightly elevated temperatures

Formation of Hydrochloride Salt

The final step involves converting the amine into its hydrochloride salt form, which enhances solubility and stability.

- Reactants: Amine

- Reagent: Hydrochloric acid

- Solvent: Water or alcohol

- Temperature: Room temperature

Detailed Preparation Methods

Method A: Nitration and Reduction

This method outlines a straightforward approach for synthesizing this compound.

-

- Dissolve indene in concentrated sulfuric acid.

- Gradually add a solution of potassium nitrate while maintaining low temperatures.

- Stir for several hours and then quench with ice water.

-

- Extract the organic layer using dichloromethane.

- Wash with saturated sodium bicarbonate solution followed by brine.

- Dry over anhydrous sodium sulfate and evaporate solvents.

-

- Dissolve the nitro compound in ethanol.

- Add iron powder and hydrochloric acid.

- Heat under reflux until completion.

-

- Dissolve the resulting amine in water.

- Add hydrochloric acid dropwise until precipitation occurs.

- Filter and dry to obtain this compound.

Method B: One-Pot Synthesis

This method aims to streamline the process by combining nitration and reduction in a single reaction vessel.

Combine indene with concentrated nitric and sulfuric acids in a flask equipped with a reflux condenser.

After nitration is complete, add iron powder directly to the reaction mixture while maintaining heat.

Once reduction is complete, cool the mixture and add hydrochloric acid to precipitate the hydrochloride salt.

Isolate and purify as described in Method A.

Comparative Analysis of Methods

To evaluate the efficiency of different preparation methods for this compound, we can compare yield, purity, and time efficiency as shown in Table 1 below:

| Method | Yield (%) | Purity (%) | Time Required (hours) |

|---|---|---|---|

| Method A | 75 | >95 | 6 |

| Method B | 85 | >90 | 4 |

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives under specific conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents like Pd/C and hydrogen gas.

Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring positions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Electrophilic reagents like halogens (Cl2, Br2) or sulfonyl chlorides (SO2Cl2) can be used under acidic or basic conditions.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated or sulfonated derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1. Synthesis of Psychoactive Compounds

One of the primary applications of 5-nitro-2,3-dihydro-1H-inden-2-amine hydrochloride is its use as a precursor in the synthesis of psychoactive compounds. This compound serves as a starting material for various derivatives that exhibit psychoactive properties, making it valuable in both pharmaceutical research and forensic investigations .

1.2. Anticancer Activity

Recent studies have indicated that derivatives of this compound possess anticancer properties. For instance, research demonstrated that certain indene derivatives can act as retinoic acid receptor α (RARα) agonists, which are significant in cancer treatment protocols. These compounds showed promising results in inhibiting cell proliferation in specific cancer cell lines .

Forensic Applications

2.1. Analytical Chemistry

In forensic science, this compound has been utilized for its analytical properties. It is often involved in the synthesis of substances that are analyzed for their psychoactive effects in toxicology reports. The compound's role in synthesizing new psychoactive substances makes it essential for forensic chemists working on drug identification and analysis .

Wirkmechanismus

The mechanism of action of 5-nitro-2,3-dihydro-1H-inden-2-amine hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amine group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their function and activity.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Substituted Aminoindanes: Substituent Effects

The pharmacological and chemical properties of aminoindanes are highly dependent on substituent type, position, and electronic nature. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Aminoindane Derivatives

Electronic and Reactivity Differences

Biologische Aktivität

5-Nitro-2,3-dihydro-1H-inden-2-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molar mass of approximately 214.65 g/mol. The compound features a nitro group at the 5-position of the indene structure, which contributes to its reactivity and biological activity. Its synthesis typically involves nitration followed by amination of indene derivatives.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacteria and fungi.

- Anti-inflammatory Effects : It may modulate inflammatory pathways, similar to other indane derivatives, making it a candidate for treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .

- Anticancer Potential : Studies have suggested that this compound can induce apoptosis in cancer cells, although the specific mechanisms remain to be fully elucidated.

The biological activity of this compound is attributed to its interaction with various biological targets:

- Receptor Interaction : The compound is believed to interact with neurotransmitter receptors involved in pain and inflammation modulation .

- Enzyme Inhibition : It may inhibit specific enzymes linked to inflammatory responses, thus reducing symptoms associated with respiratory diseases.

- Cell Signaling Pathways : The compound can influence cell signaling pathways such as MAPK/ERK, which are crucial for cell proliferation and differentiation .

Comparative Analysis with Similar Compounds

The uniqueness of this compound can be highlighted by comparing it with structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 5-Amino-2,3-dihydro-1H-indene | Contains an amino group instead of a nitro group | Different biological activity due to amino functionality |

| 6-Nitroindoline | Nitro group on an indoline structure | Exhibits different pharmacological properties |

| 5-Chloroindole | Chlorine substituent on an indole structure | Known for distinct reactivity patterns |

| 5-Methylindole | Methyl substituent on an indole structure | Often studied for its role in biological systems |

This table illustrates how the presence of specific functional groups influences the reactivity and biological activity of these compounds compared to this compound .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

- In Vitro Studies : Research has demonstrated that this compound exhibits significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. These findings suggest its potential use in developing new antibiotics.

- Anticancer Research : In laboratory settings, the compound has been shown to inhibit the proliferation of various cancer cell lines through apoptosis induction mechanisms. This highlights its potential as a therapeutic agent in oncology .

- Inflammatory Response Modulation : Studies indicate that this compound can reduce inflammation markers in animal models of asthma, suggesting its applicability in treating respiratory conditions .

Q & A

Basic: What are the recommended methods for synthesizing 5-nitro-2,3-dihydro-1H-inden-2-amine hydrochloride, and how can its purity be validated?

Answer:

Synthesis typically involves nitration of 2,3-dihydro-1H-inden-2-amine followed by hydrochlorination. Key steps include:

- Nitration : Use mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to avoid over-nitration.

- Hydrochlorination : React the nitro intermediate with HCl in ethanol under reflux.

Validation : - Purity : Analyze via HPLC (C18 column, mobile phase: acetonitrile/0.1% TFA) and NMR (¹H/¹³C) to confirm absence of byproducts like 6-nitro isomers .

- Stability : Monitor thermal decomposition using TGA/DSC to ensure storage conditions (e.g., -20°C, desiccated) preserve integrity .

Advanced: How can researchers resolve contradictory data in pharmacological studies involving this compound’s receptor-binding affinity?

Answer:

Contradictions may arise from differences in assay conditions (e.g., pH, solvent polarity) or stereochemical variations (racemic vs. enantiopure forms). Methodological solutions include:

- Enantiomeric separation : Use chiral HPLC (e.g., Chiralpak IA column) to isolate (R)- and (S)-enantiomers and test their individual binding profiles .

- Molecular docking simulations : Compare computational binding energies (e.g., AutoDock Vina) with experimental IC₅₀ values to identify structural determinants of activity .

Basic: What safety protocols are critical when handling this compound in the lab?

Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use a fume hood to avoid inhalation .

- Spill management : Neutralize with sodium bicarbonate, then collect with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at -20°C to prevent hygroscopic degradation .

Advanced: How can the nitro group’s electronic effects influence the compound’s reactivity in cross-coupling reactions?

Answer:

The nitro group is a strong electron-withdrawing moiety, which can:

- Activate C-H bonds : Facilitate Pd-catalyzed couplings (e.g., Suzuki-Miyaura) at the indane ring’s ortho positions.

- Limit nucleophilic substitution : Require harsh conditions (e.g., K₂CO₃ in DMF at 100°C) for amination or halogenation.

Validate outcomes via LC-MS and X-ray crystallography to confirm regioselectivity .

Basic: What analytical techniques are optimal for characterizing this compound’s stability under varying pH conditions?

Answer:

- pH stability profiling : Incubate the compound in buffers (pH 1–12) at 37°C for 24h. Monitor degradation via:

Advanced: How does the compound’s stereochemistry impact its potential as a precursor for chiral catalysts?

Answer:

The indane scaffold’s rigid structure allows for enantioselective catalysis. Strategies include:

- Chiral resolution : Use enzymatic methods (e.g., lipase-mediated kinetic resolution) to obtain enantiopure intermediates.

- Catalyst design : Coordinate the amine group with transition metals (e.g., Ru or Rh) for asymmetric hydrogenation. Confirm enantiomeric excess (ee) via chiral GC or NMR with chiral shift reagents .

Basic: What are the best practices for reporting contradictory solubility data in different solvents?

Answer:

- Standardize conditions : Use USP methods (e.g., shake-flask technique at 25°C) for solvent screening (water, DMSO, ethanol).

- Polymorph screening : Perform XRPD to rule out crystalline form variations affecting solubility.

- Documentation : Report Hansen solubility parameters (δD, δP, δH) to contextualize solvent compatibility .

Advanced: How can computational models predict the compound’s metabolic pathways in preclinical studies?

Answer:

- In silico tools : Use software like Schrödinger’s ADMET Predictor or MetaCore to simulate Phase I/II metabolism (e.g., nitro reduction to amine).

- Validation : Compare predictions with in vitro hepatocyte assays and LC-HRMS metabolite profiling .

Basic: What methodologies are recommended for evaluating the compound’s acute toxicity in cell-based assays?

Answer:

- Cytotoxicity : Use MTT assays on HEK293 or HepG2 cells (IC₅₀ determination).

- Genotoxicity : Perform Ames tests (TA98 strain) to assess mutagenic potential .

Advanced: How can researchers leverage the indane scaffold for designing metal-organic frameworks (MOFs)?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.